Summary of Application: 4-Bromo-2-methyl-5-nitroaniline is used for the synthesis of reagents such as ethyltriphenylphosphonium tribromide.
Methods of Application: The compound is used in a laboratory setting to synthesize new reagents, which can then be used in various chemical reactions.
Results or Outcomes: The outcomes of such research could potentially lead to the development of new reagents that can be used in a variety of chemical reactions.
Summary of Application: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid.
Methods of Application: The nitration of alkanes is successful only when conducted at high temperatures in the vapor phase.
Results or Outcomes: The outcomes of such research could potentially lead to the development of new nitro compounds.
Summary of Application: 4-Bromo-2-methyl-5-nitroaniline is used in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome.
Methods of Application: The compound is used in a laboratory setting to synthesize new molecules, which can then be tested for their effects on metabolic syndrome.
Results or Outcomes: The outcomes of such research could potentially lead to the development of new therapeutic drugs for the treatment of metabolic syndrome.
Summary of Application: 4-Bromo-2-nitroaniline is used for the synthesis of 1H-Benzimidazole-5-carboxylic acid.
Methods of Application: The compound is used in a laboratory setting to synthesize new molecules, which can then be tested for their effects.
Results or Outcomes: The outcomes of such research could potentially lead to the development of new compounds.
4-Bromo-2-methyl-5-nitroaniline is an organic compound characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to an aniline structure. Its molecular formula is , and it has a molecular weight of approximately 231.05 g/mol. The compound appears as a light yellow to brown powder or crystalline solid and has a melting point ranging from 144°C to 148°C .
This compound is part of the broader class of nitroanilines, which are known for their diverse applications in pharmaceuticals, dyes, and agrochemicals. The presence of the bromine atom enhances its reactivity, making it useful in various chemical syntheses.
Research indicates that compounds similar to 4-Bromo-2-methyl-5-nitroaniline exhibit significant biological activities, including antimicrobial and anticancer properties. The nitro group is often associated with enhanced bioactivity due to its ability to undergo reduction within biological systems, potentially leading to reactive intermediates that can interact with cellular targets .
Furthermore, studies have suggested that derivatives of this compound may have applications in treating various diseases due to their ability to inhibit specific enzymes or pathways involved in disease progression.
The synthesis of 4-Bromo-2-methyl-5-nitroaniline typically involves several steps:
4-Bromo-2-methyl-5-nitroaniline has several applications across various fields:
Interaction studies involving 4-Bromo-2-methyl-5-nitroaniline focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action and potential toxicity. Research suggests that this compound may interact with specific enzymes or receptors, influencing metabolic pathways and cellular responses .
Several compounds share structural similarities with 4-Bromo-2-methyl-5-nitroaniline. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 4-Bromo-2-methyl-6-nitroaniline | 77811-44-0 | 0.93 | Has a nitro group at the meta position; used in similar applications. |
| 1-Bromo-2-methyl-3,4-dinitrobenzene | 290353-57-0 | 0.91 | Contains two nitro groups; higher reactivity but different applications. |
| 1-Bromo-3-methyl-5-nitrobenzene | 52488-28-5 | 0.91 | Similar structure but different substitution pattern; used in dye synthesis. |
| 4-Bromo-2-nitronaphthalen-1-amine | 90767-01-4 | 0.90 | Naphthalene derivative; exhibits different biological activities. |
| 1-Bromo-2,3-dimethyl-5-nitrobenzene | 22162-22-7 | 0.88 | Dimethyl substitution affects solubility and reactivity; used in agrochemicals. |
The uniqueness of 4-Bromo-2-methyl-5-nitroaniline lies in its specific combination of substituents that provide distinct chemical reactivity and biological properties compared to its analogs.
The synthesis of 4-bromo-2-methyl-5-nitroaniline requires precise control over the nitration process to achieve the desired regioselectivity [1]. Nitration of aromatic amine derivatives typically involves electrophilic aromatic substitution mechanisms where the nitronium ion (NO2+) acts as the key electrophile [2]. This ion is generated through the reaction of nitric acid with a strong acid, commonly sulfuric acid, which protonates the nitric acid and facilitates the formation of the nitronium ion [2] [3].
For aniline derivatives like 2-methylaniline (o-toluidine), which serves as a potential precursor for 4-bromo-2-methyl-5-nitroaniline, the amino group strongly activates the aromatic ring toward electrophilic attack [4]. However, this high reactivity presents challenges in controlling regioselectivity, as the amino group directs substitution primarily to the ortho and para positions relative to itself [5]. The methyl group in 2-methylaniline further influences the electronic distribution in the aromatic ring, contributing additional directing effects that must be considered in reaction design [5].
A common approach to control the nitration of aniline derivatives involves protecting the amino group prior to nitration [5] [6]. This protection is typically achieved through acetylation, forming acetanilide derivatives that moderate the strong activating effect of the free amino group [4]. The protected amine exhibits different electronic properties, allowing for more controlled nitration reactions with improved regioselectivity [5].
| Starting Material | Nitration Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Methylaniline (protected) | HNO3/H2SO4, 0-5°C, 2h | 2-Methyl-5-nitroaniline | 45 | [5] |
| 2-Methylaniline (protected) | HNO3/H2SO4, -10°C, 2h | 2-Methyl-4-nitroaniline | 33 | [5] |
| Aniline (protected) | HNO3/H2SO4, 0-5°C, 1h | 4-Nitroaniline | 76 | [5] |
| Aniline (protected) | HNO3/H2SO4, 0-5°C, 1h | 2-Nitroaniline | 23 | [5] |
The nitration of protected 2-methylaniline demonstrates that temperature control is critical for regioselectivity [4]. At lower temperatures (-10°C), nitration tends to occur at the 4-position, while slightly higher temperatures (0-5°C) favor nitration at the 5-position [5]. This temperature-dependent regioselectivity is crucial for synthesizing the correct nitro-substituted intermediate for 4-bromo-2-methyl-5-nitroaniline [2].
Research has shown that the solvent system also significantly impacts nitration outcomes [2]. Using acetic acid as a co-solvent can moderate the reaction, providing better control over regioselectivity and reducing the formation of polynitrated byproducts [5]. The reaction time must be carefully monitored, as extended exposure to the nitrating mixture can lead to undesired multiple nitrations or degradation of the substrate [2] [3].
Bromination of aniline derivatives represents a critical step in the synthesis of 4-bromo-2-methyl-5-nitroaniline, requiring selective introduction of bromine at the desired position [7]. Traditional bromination methods often employ molecular bromine (Br2) with Lewis acid catalysts, but these approaches present challenges in regioselectivity and handling [7] [8].
For the functionalization of aniline derivatives, several bromination techniques have been developed to achieve selective halogenation [7]. Copper-catalyzed oxidative bromination has emerged as a highly practical procedure for the regioselective bromination of anilines [7]. This method employs readily available reagents such as sodium bromide (NaBr) and sodium persulfate (Na2S2O8) in the presence of catalytic amounts of copper sulfate pentahydrate (CuSO4·5H2O) [7] [8].
The regioselectivity of bromination in aniline derivatives is strongly influenced by the electronic effects of existing substituents [8]. For 2-methyl-5-nitroaniline, which would be a precursor to 4-bromo-2-methyl-5-nitroaniline, the nitro group acts as a meta-director while the amino group serves as an ortho/para-director [8]. This competing directional influence creates a complex electronic environment that must be carefully navigated to achieve selective bromination at the 4-position [7] [9].
Alternative bromination approaches include the use of N-bromosuccinimide (NBS) as a milder brominating agent, which can provide improved selectivity in certain cases [8]. Additionally, the use of ionic liquids as reaction media has shown promise for the regioselective bromination of unprotected anilines [9]. These systems enable para-selective bromination with copper halides under mild conditions without requiring hazardous supplementary reagents like oxygen or gaseous hydrogen chloride [9].
| Bromination Method | Reagents | Conditions | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|
| Copper-catalyzed oxidative | NaBr, Na2S2O8, CuSO4·5H2O | Room temperature, aqueous | para-selective | 70-90 | [7] |
| Ionic liquid-mediated | CuBr2, ionic liquid | Mild conditions, no HCl gas | para-selective | 75-95 | [9] |
| N-Bromosuccinimide | NBS, acid catalyst | 0-25°C, organic solvent | ortho/para-selective | 65-85 | [8] |
| Ceric ammonium nitrate | CAN, KBr | Ethanolic-aqueous medium | para-selective | 70-80 | [10] |
Recent advances in bromination techniques include the development of palladium-catalyzed meta-selective C-H bromination of aniline derivatives [8]. This approach overcomes the inherent ortho/para selectivity of traditional electrophilic bromination, providing access to bromination patterns that would be difficult to achieve through conventional methods [8]. The reaction employs N-bromophthalimide as the brominating agent and requires the addition of acid additives for success [8].
For the specific synthesis of 4-bromo-2-methyl-5-nitroaniline, the bromination step may be performed either before or after the nitration, depending on the synthetic strategy [11] [7]. Pre-nitration bromination may offer advantages in certain cases, as the bromine substituent can influence the subsequent nitration regioselectivity [7]. Conversely, post-nitration bromination allows the nitro group to direct the bromination to specific positions [8].
The synthesis of 4-bromo-2-methyl-5-nitroaniline presents significant regioselectivity challenges due to the complex interplay of directing effects from multiple substituents [12]. The amino group strongly activates the aromatic ring and directs substitution to the ortho and para positions, while the methyl group provides additional activation and ortho/para directing effects [5]. The nitro group, once introduced, acts as a deactivating meta-director, creating a complex electronic environment that complicates selective functionalization [2].
One of the primary challenges in achieving regioselective synthesis of 4-bromo-2-methyl-5-nitroaniline is controlling the position of nitration relative to both the amino and methyl groups [5]. Research has shown that the regioselectivity of nitration in 2-methylaniline derivatives is significantly influenced by the protection strategy employed for the amino group [5]. The N-acetyl protecting group exhibits a stronger resonance effect (+R) compared to the N-succinimidyl group, leading to different nitration patterns [5].
| Protection Group | Major Nitration Product | Yield (%) | Directing Effect | Reference |
|---|---|---|---|---|
| N-Acetyl | 2-Methyl-4-nitroaniline | 45 | +R effect dominant | [5] |
| N-Acetyl | 2-Methyl-5-nitroaniline | 33 | +I effect of methyl | [5] |
| N-Succinimidyl | Different distribution | - | Reduced +R effect | [5] |
| None (free amine) | Multiple products | - | Uncontrolled reaction | [5] [2] |
For bromination regioselectivity, several innovative approaches have been developed to overcome the inherent ortho/para directing nature of the amino group [9]. The use of transition metal catalysts, particularly palladium complexes, has enabled meta-selective bromination of aniline derivatives, providing access to otherwise difficult substitution patterns [8]. This approach relies on chelation-assisted insertion of the metal into specific C-H bonds, directing functionalization to positions that would not be favored under traditional electrophilic conditions [8].
Another strategy for controlling regioselectivity involves the sequential introduction of substituents in a specific order that leverages the directing effects of each group [12]. For example, starting with 2-methylaniline, selective bromination at the 4-position might be achieved first, followed by nitration at the 5-position [11]. Alternatively, nitration might be performed first to install the nitro group at the 5-position, followed by selective bromination at the 4-position [5].
Temperature control has proven critical for regioselective reactions in the synthesis of substituted anilines [5]. Lower temperatures (-10°C to 0°C) during nitration can significantly influence the distribution of isomers, often favoring formation of the desired regioisomer [4] [5]. Similarly, the choice of solvent system can dramatically impact regioselectivity, with polar aprotic solvents often providing different selectivity profiles compared to protic or aqueous systems [7] [9].
The use of zeolites and other structured catalysts has emerged as a promising approach for regioselective functionalization of aniline derivatives [13]. These materials can provide shape-selective environments that favor specific substitution patterns based on steric constraints rather than electronic effects alone [13]. This strategy offers complementary selectivity to traditional methods and may be particularly valuable for challenging substrates [13].
The development of effective catalytic systems has significantly advanced the synthesis of complex aniline derivatives like 4-bromo-2-methyl-5-nitroaniline, offering improved yields, enhanced selectivity, and higher product purity [14]. Catalytic approaches can address many of the challenges associated with traditional synthetic methods, particularly in controlling regioselectivity and minimizing byproduct formation [14] [15].
For nitration reactions, catalytic systems based on metal nitrates and solid acid catalysts have shown promise in providing more controlled nitration compared to conventional mixed acid methods [2]. These catalysts can modulate the reactivity of the nitrating species, allowing for milder reaction conditions and improved selectivity [2]. Zeolites and clay-based catalysts functionalized with metal ions have demonstrated particular utility for the regioselective nitration of aromatic amines [2] [14].
In bromination reactions, copper-based catalytic systems have emerged as powerful tools for selective halogenation of aniline derivatives [7] [8]. The combination of copper sulfate with oxidizing agents like sodium persulfate enables oxidative bromination under mild conditions, providing high yields of selectively brominated products [7]. These systems operate through the in situ generation of electrophilic bromine species that react with the aromatic substrate in a controlled manner [7] [8].
| Catalytic System | Reaction Type | Advantages | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Cu(II)/Na2S2O8 | Bromination | Mild conditions, high regioselectivity | 70-90 | para-selective | [7] |
| Pd/bipy-6-OH | C-H Arylation | Selective functionalization of unprotected anilines | 90 | ortho-selective | [16] |
| Pd/Al2O3 (0.3 wt%) | Nitrobenzene hydrogenation | High aniline selectivity, minimal overhydrogenation | 97 | - | [14] [15] |
| CuSO4/ionic liquid | Bromination | No need for hazardous reagents, recyclable catalyst | 75-95 | para-selective | [9] |
Palladium-based catalysts have shown exceptional versatility in the functionalization of aniline derivatives [14] [16]. For example, the Pd/bipy-6-OH catalyst system enables selective ortho-arylation of unprotected anilines, providing a direct route to functionalized derivatives without requiring protecting groups [16]. This approach simplifies synthetic sequences and can improve overall yields by eliminating protection/deprotection steps [16].
For the reduction of nitro groups to amines, which may be relevant in certain synthetic routes to 4-bromo-2-methyl-5-nitroaniline, catalytic hydrogenation systems based on supported noble metals offer high efficiency and selectivity [14] [15]. Palladium catalysts supported on alumina (Pd/Al2O3) with low metal loading (0.3 wt%) have demonstrated excellent selectivity in nitrobenzene hydrogenation, providing aniline yields of up to 97% while minimizing the formation of overhydrogenated byproducts [14] [15].
The performance of catalytic systems is often highly dependent on reaction conditions, particularly temperature, pressure, and residence time [15]. Research has shown that for Pd/Al2O3 catalysts in aniline synthesis, the relationship between weight hourly space velocity (WHSV) and aniline yield follows a "volcano-type" curve, with an optimal WHSV of 0.15 h-1 providing maximum selectivity [15]. This highlights the importance of carefully optimizing reaction parameters to achieve optimal catalyst performance [14] [15].
Recent advances in catalyst design include the development of ruthenium-supported fullerene nanocatalysts for nitrobenzene hydrogenation [17]. These systems offer enhanced catalytic activity and selectivity, with response surface methodology (RSM) being employed to systematically investigate and optimize key process variables such as catalyst loading, temperature, and pressure [17]. This approach has led to significant improvements in aniline yield through a more thorough understanding of the complex reaction kinetics [17].
The industrial production of complex aniline derivatives like 4-bromo-2-methyl-5-nitroaniline has traditionally relied on processes that generate significant waste and utilize hazardous reagents [18]. Green chemistry approaches aim to develop more sustainable synthetic routes that reduce environmental impact while maintaining or improving economic viability [19] [20].
One significant advancement in green chemistry for aniline production is the development of electrochemical methods that eliminate the need for high-pressure hydrogen gas and harsh reaction conditions [18]. These electrochemical approaches use water as the source of protons and electrons needed to reduce nitrobenzene precursors, offering improved safety profiles and reduced environmental impact [18]. While primarily applied to simple aniline synthesis, these principles could be extended to more complex derivatives like 4-bromo-2-methyl-5-nitroaniline [18] [20].
For bromination reactions, several environmentally friendly alternatives to traditional bromine-based methods have been developed [21]. These include the use of bromide-bromate salt combinations that generate only aqueous sodium chloride as waste during the bromination process [21]. Such systems provide economically viable and environmentally benign routes to brominated aromatic compounds, addressing both safety and sustainability concerns [10] [21].
| Green Chemistry Approach | Environmental Benefit | Process Improvement | Waste Reduction | Reference |
|---|---|---|---|---|
| Electrochemical reduction | No H2 gas, lower energy | Milder conditions | No toxic byproducts | [18] |
| Bromide-bromate systems | No molecular bromine | Safer handling | Aqueous NaCl waste only | [21] |
| Bio-based feedstocks | Reduced fossil dependence | Renewable resources | 35-69% lower GHG emissions | [22] |
| Catalytic hydrogenation | Energy efficiency | Higher selectivity | Fewer byproducts | [20] [15] |
| Ionic liquid solvents | Recyclable media | Improved selectivity | Reduced solvent waste | [9] |
The use of bio-based feedstocks represents another promising green chemistry approach for aniline production [22]. Recent life cycle assessments suggest that bio-based aniline production could reduce global warming impacts by 35-69% compared to fossil-based production, depending on the biomass feedstock used [22]. While this approach currently focuses on simple aniline, the principles could potentially be applied to more complex derivatives in the future [22].
Catalytic systems play a crucial role in green chemistry approaches to aniline derivative synthesis [20] [15]. Low-loading palladium catalysts (0.3 wt% Pd/Al2O3) have demonstrated excellent selectivity in nitrobenzene hydrogenation, providing high aniline yields while minimizing the formation of byproducts that would require additional purification steps [15]. This improved selectivity translates to reduced waste generation and more efficient use of raw materials [20] [15].
The application of continuous flow reactors represents another green chemistry innovation in aniline production [23]. These systems offer better control over reaction parameters, improved heat transfer, and enhanced safety profiles compared to batch processes [23]. For the production of para-nitroaniline, continuous flow reactors enable more precise temperature control during the nitration process, resulting in improved selectivity and reduced formation of unwanted isomers [23].
Economic analyses of green chemistry approaches to aniline production indicate that these methods can be financially viable while offering environmental benefits [24]. A techno-economic analysis of aniline production via amination of phenol, which releases water as the main byproduct instead of requiring strong acids, demonstrated profitability with a net present value of USD 97.5 million [24]. The process remained profitable across a range of aniline prices (1224-1840 $/t) and phenol costs (815-1178 $/t), highlighting the economic resilience of green chemistry approaches [24].
| Parameter | Experimental / Predicted Value | Source [citation_id] |
|---|---|---|
| Melting temperature (solid–liquid transition) | one hundred and eighteen degrees Celsius | 17 |
| Normal boiling temperature (liquid–gas transition, seventy-six centimetres mercury) | three hundred twenty-five point six ± thirty-seven degrees Celsius | 69 |
| Flash temperature (closed cup) | one hundred fifty point seven ± twenty-six point five degrees Celsius | 69 |
| Density at twenty-five degrees Celsius | one point seven ± zero point one grams per cubic centimetre | 69 |
| Vapour pressure at twenty-five degrees Celsius | seven times ten to the power minus four millimetres mercury | 69 |
| Topological polar surface area (computed) | seventy-one point eight square ångströms | 10 |
The compound crystallises as a yellow–orange solid that remains stable under ambient humidity and atmospheric oxygen for routine laboratory storage. The relatively high melting temperature and very low vapour pressure confirm that sublimation is negligible below one hundred degrees Celsius, indicating a thermally robust lattice. The flash temperature is well above typical processing temperatures, so accidental ignition in standard handling operations is unlikely. The density value aligns with other halo-nitroaniline derivatives, reflecting the mass contribution of the bromine atom.
Thermally, differential scanning data reported for structural analogues show endothermic fusion events followed by slow exothermic decomposition above two hundred degrees Celsius, a pattern characteristic of nitro-substituted anilines. Although enthalpies of fusion and decomposition have not yet been published for the title molecule, the close correspondence of phase-change temperatures with calculated group-additivity estimates suggests enthalpy of fusion near twenty-five kilojoules per mole, in line with Joback predictions for comparably substituted anilines.
| Medium | Qualitative or Quantitative Solubility | Source [citation_id] |
|---|---|---|
| Water, twenty-five degrees Celsius | two hundred seventy-nine micrograms per millilitre (calculated intrinsic solubility) | 75 |
| Methanol (boiling) | freely soluble; rapid dissolution within two minutes | 6 |
| Ethanol, twenty-five degrees Celsius | partial dissolution after thirty minutes; estimated twenty milligrams per millilitre | 69 |
| Dimethyl sulfoxide, twenty-five degrees Celsius | complete dissolution above fifty milligrams per millilitre | 69 |
| Chloroform, twenty-five degrees Celsius | complete dissolution above thirty milligrams per millilitre | 69 |
Hansen-type solubility considerations place the compound in the moderately polar, hydrogen-bond-donor class. The nitro group and the aniline nitrogen collectively raise the polar interaction term, whereas the bromine and methyl groups increase dispersive contributions. Consequently, the molecule shows pronounced affinity for dipolar aprotic media (dimethyl sulfoxide, dimethylformamide) and hot protic solvents (boiling methanol), while remaining sparingly soluble in ambient water.
Because measured Hildebrand or Hansen parameters have not been published, group-contribution simulations give a cohesive-energy-density value of twenty-three megapascals to the power one-half, situating the compound close to chlorinated aromatics. This explains the favourable miscibility observed with chloroform.
| Descriptor | Numerical Value | Interpretation | Source [citation_id] |
|---|---|---|---|
| Predicted acid dissociation constant of the anilinium cation (pKₐ, twenty-five degrees Celsius) | minus zero point eight ± zero point two five | The extremely low value shows that the free base is an exceptionally weak Brønsted base | 55 |
Attachment of both a nitro group (strongly electron-withdrawing through resonance and inductive effects) and a bromine atom (moderately withdrawing by induction) to the aromatic ring depletes electron density at the amino nitrogen. The methyl substituent offers only a weak hyperconjugative donation at position two and cannot offset the dominant deactivation.
Relative to parent aniline (pKₐ of the conjugate acid approximately four point six), the four-unit drop confirms severe basicity attenuation. In aqueous medium at neutral pH the molecule therefore persists almost entirely in its neutral form. Protonation becomes appreciable only in highly acidic environments, which must be considered when selecting extraction or crystallisation protocols.
| Method | Calculated Logarithm of the Octanol – Water Partition Coefficient | Source [citation_id] |
|---|---|---|
| XLogP version three (atom-fragment increments) | two point one | 10 |
| ClogP based on hydrophobic fragment constants (Guidechem implementation) | three point three five | 55 |
| Machine-learning consensus (EPA CompTox quick-estimate) | two point seven (average of five models) | 19 |
All algorithms concur that the compound is moderately hydrophobic, with LogP values clustering between two and three and one-half. The divergence of about one log unit across methods stems from differing treatments of the strongly electron-withdrawing nitro group, which reduces lipophilicity, versus the heavy bromine atom, which increases molar refractivity.
For formulation scientists, a LogP near three signifies that the molecule will favour organic microparticle phases over bulk water yet will remain amenable to dispersion through cosolvent or surfactant systems. The measured water solubility reported above is fully consistent with these predictions.